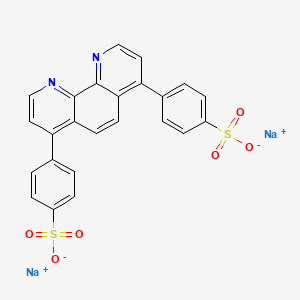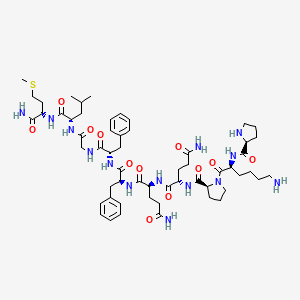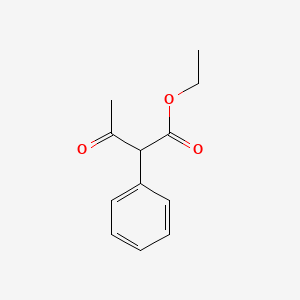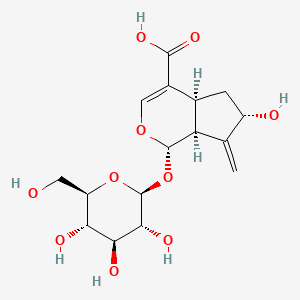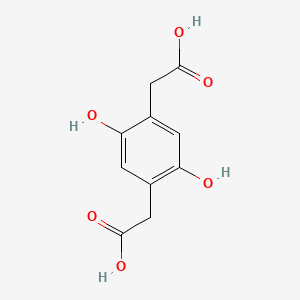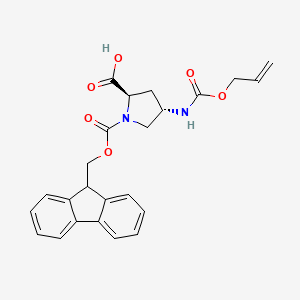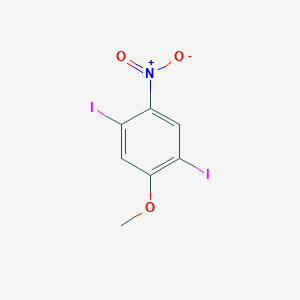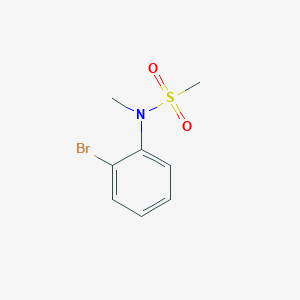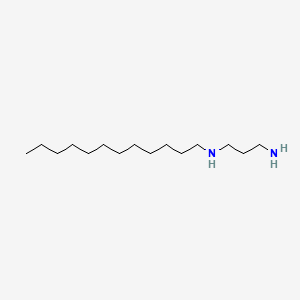![molecular formula C8H10O4 B3029208 6,10-Dioxaspiro[4.5]decane-7,9-dione CAS No. 58093-05-3](/img/structure/B3029208.png)
6,10-Dioxaspiro[4.5]decane-7,9-dione
Übersicht
Beschreibung
6,10-Dioxaspiro[4.5]decane-7,9-dione is a spirocyclic compound characterized by its unique structure, which includes two oxygen atoms incorporated into a spiro ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dioxaspiro[4.5]decane-7,9-dione typically involves the reaction of cycloalkanones with distinct dioxaspiro moieties. One method involves the reaction of cycloalkanones with formic acid and triethanolamine in a dimethylformamide (DMF) solution . Another approach includes the reaction of this compound with 1,1-dimethoxy-n,n-dimethyl-methanamine in ethanol to form an intermediate, which can then be further reacted with various amines to produce different oxaspirocyclic compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,10-Dioxaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different amines to form oxaspirocyclic derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of oxygen atoms in the ring suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Amines: Used in substitution reactions to form derivatives.
Ethanol: Common solvent for reactions involving this compound.
Dimethylformamide (DMF): Used in the synthesis involving cycloalkanones.
Major Products
The major products formed from reactions involving this compound include various oxaspirocyclic compounds, which exhibit different properties based on the substituents introduced during the reactions .
Wissenschaftliche Forschungsanwendungen
6,10-Dioxaspiro[4.5]decane-7,9-dione has several applications in scientific research:
Materials Science: The unique spirocyclic structure makes it a candidate for developing new materials with specific optical and electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.
Biological Studies: Some derivatives of this compound have been studied for their potential biological activities, including fluorescence properties.
Wirkmechanismus
The mechanism of action of 6,10-Dioxaspiro[4.5]decane-7,9-dione is primarily related to its ability to form stable spirocyclic structures. The presence of oxygen atoms in the ring allows for various intramolecular and intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions . These interactions can influence the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopentyl-1,5-dioxaspiro[5.5]undecane-2,4-dione: Another oxaspirocyclic compound with a different ring size and substituents.
8-Cyclohexyl-6,10-dioxaspiro[4.5]decane-7,9-dione: A similar compound with a cyclohexyl group instead of the original substituents.
Uniqueness
6,10-Dioxaspiro[4.5]decane-7,9-dione is unique due to its specific ring structure and the presence of two oxygen atoms, which confer distinct chemical and physical properties. Its ability to form various derivatives through substitution reactions further enhances its versatility in scientific research .
Eigenschaften
IUPAC Name |
6,10-dioxaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-6-5-7(10)12-8(11-6)3-1-2-4-8/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGZIHCGKPRSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OC(=O)CC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378149 | |
| Record name | 6,10-dioxaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58093-05-3 | |
| Record name | 6,10-dioxaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,10-Dioxaspiro[4.5]decane-7,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6,10-Dioxaspiro[4.5]decane-7,9-dione in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis, particularly for creating spirooxindole derivatives. These derivatives are frequently found in natural products and pharmaceuticals, making this compound and its reactions of great interest. []
Q2: Can you describe a specific synthetic application of this compound?
A2: One prominent application is its use in the domino Knoevenagel-Michael reaction. This reaction allows for the efficient synthesis of novel spirooxindole derivatives by reacting this compound with aldehydes and indole. [] This method offers advantages such as high yields, mild reaction conditions, and reduced environmental impact.
Q3: What are the structural characteristics of this compound and its derivatives?
A3: Crystallographic studies have been crucial in characterizing this compound and its derivatives. For example, 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione (1) and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione (2) were analyzed using single crystal X-ray crystallography. [] This technique allowed researchers to determine their molecular structures, revealing details about bond lengths, angles, and spatial arrangements. Similarly, the crystal structure of 8-((4-chlorophenylamino)methylene)-6,10-dioxaspiro[4.5]decane-7,9-dione has also been elucidated. []
Q4: How do variations in the structure of this compound derivatives influence their properties?
A4: Structural modifications, such as the introduction of different substituents on the benzylidene ring, can significantly impact the compound's physical and chemical properties. For instance, the presence of different substituents leads to variations in the types of intermolecular interactions observed in the crystal structures. [] These differences, such as C–H···π interactions or O–H···O hydrogen bonds, can influence solubility, melting point, and even reactivity in subsequent chemical reactions.
Q5: What are the environmental considerations regarding this compound and its synthesis?
A5: Recent research emphasizes greener synthetic approaches. The use of deep eutectic solvents (DES) like choline chloride-oxalic acid as catalysts in the synthesis of spirooxindole derivatives from this compound highlights this trend. [] This method offers advantages in terms of sustainability, minimizing waste generation and utilizing more environmentally benign reagents.
Q6: Where can I find more information about the spectral properties of this compound derivatives?
A6: Research articles like "Crystal Structures of Spiro Derivatives Including this compound Group and Their Spectral Studies" [], along with its subsequent correction [], likely contain valuable insights into the spectroscopic characteristics of these compounds. These studies may include data obtained through techniques such as NMR, IR, and UV-Vis spectroscopy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-amino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3029125.png)
